

5-Carboxyfluorescein Alkyne: An In-Depth Technical Guide for Bioconjugation

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Compound of Interest

Compound Name: 5-FAM-Alkyne

Cat. No.: B1491358

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This technical guide provides a comprehensive overview of 5-Carboxyfluorescein alkyne (**5-FAM-alkyne**), a key reagent in bioconjugation and molecular labeling. This document details its physicochemical properties, experimental protocols for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), and a visual representation of the experimental workflow.

Core Properties and Specifications

5-Carboxyfluorescein alkyne is a derivative of the widely used green fluorescent dye, fluorescein. The presence of a terminal alkyne group allows for its covalent attachment to molecules containing an azide group through the highly efficient and specific "click chemistry" reaction. This makes it an invaluable tool for labeling a wide range of biomolecules, including proteins, peptides, and nucleic acids, for various applications in research and drug development.

Quantitative Data Summary

Property	Value	Reference(s)
Molecular Weight	413.38 g/mol	[1]
Exact Mass	413.09 g/mol	[1]
Empirical Formula	C ₂₄ H ₁₅ NO ₆	[1]
Excitation Maximum (λ _{ex})	~492 nm	[2]
Emission Maximum (λ _{em})	~518 nm	[2]
Purity	≥ 90% (HPLC)	[1]
Solubility	Soluble in aqueous buffers (pH > 8), alcohols, DMSO, DMF	[1]
Storage Conditions	Store at -20°C, protected from light and moisture	[1]

Experimental Protocol: Labeling of Azide-Modified Proteins with 5-Carboxyfluorescein Alkyne via CuAAC

This protocol provides a detailed methodology for the covalent labeling of a protein containing an azide functional group with 5-Carboxyfluorescein alkyne using a copper(I)-catalyzed click reaction.

Materials and Reagents

- Azide-modified protein in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4)
- 5-Carboxyfluorescein alkyne
- Dimethyl sulfoxide (DMSO), anhydrous
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

- Sodium ascorbate
- Deionized water
- Reaction tubes (e.g., microcentrifuge tubes)
- Purification column (e.g., size-exclusion chromatography)

Experimental Procedure

1. Preparation of Stock Solutions:

- 5-Carboxyfluorescein Alkyne: Prepare a 10 mM stock solution in anhydrous DMSO.
- Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
- THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
- Sodium Ascorbate: Freshly prepare a 300 mM stock solution in deionized water immediately before use.

2. Reaction Setup:

- In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in the reaction buffer.
- Add the 5-Carboxyfluorescein alkyne stock solution to a final concentration that is in molar excess (typically 5-10 fold) over the azide groups on the protein.
- To prepare the copper catalyst, pre-complex the CuSO_4 with the THPTA ligand. Add the THPTA solution to the reaction mixture first, followed by the CuSO_4 solution. A common final concentration is 1-2 mM CuSO_4 and 5-10 mM THPTA.
- Gently mix the components.

3. Initiation of the Click Reaction:

- Initiate the cycloaddition reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

- Vortex the reaction mixture gently to ensure homogeneity.

4. Incubation:

- Incubate the reaction mixture for 1-2 hours at room temperature. To prevent photobleaching of the fluorescein dye, it is advisable to protect the reaction from light.

5. Purification of the Labeled Protein:

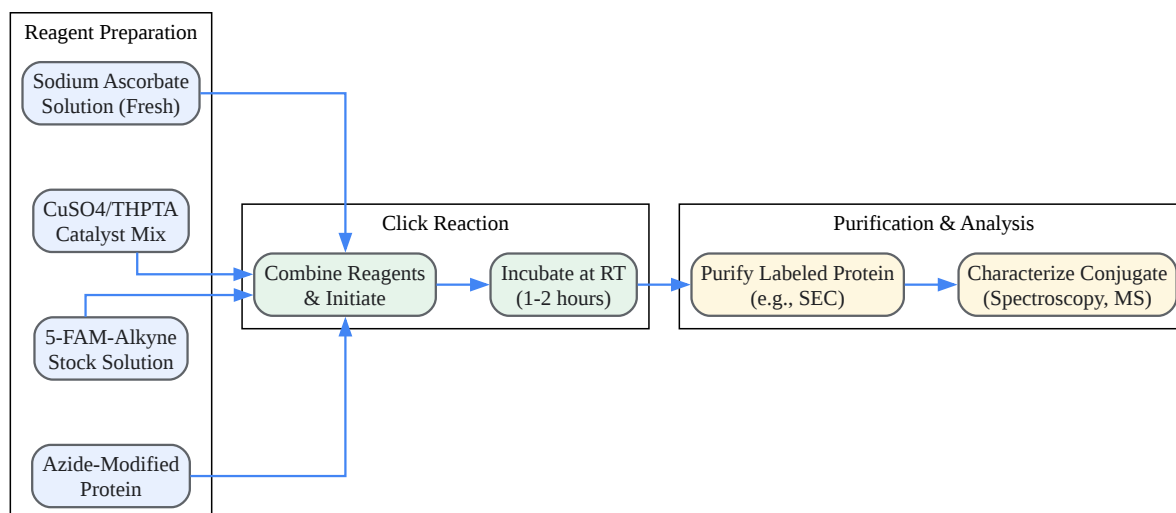
- Following incubation, purify the labeled protein from unreacted dye and catalyst components. Size-exclusion chromatography (desalting column) is a commonly used method for this purpose. Other techniques such as dialysis or affinity chromatography can also be employed depending on the protein's properties.

6. Characterization:

- The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorescein dye. Mass spectrometry can also be used to confirm the successful conjugation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the labeling of an azide-modified protein with 5-Carboxyfluorescein alkyne via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.



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Caption: Workflow for protein labeling using **5-FAM-alkyne** via CuAAC.

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References

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